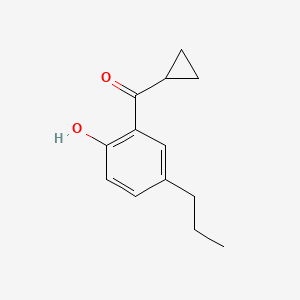

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Description

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

cyclopropyl-(2-hydroxy-5-propylphenyl)methanone |

InChI |

InChI=1S/C13H16O2/c1-2-3-9-4-7-12(14)11(8-9)13(15)10-5-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3 |

InChI Key |

UNVDWZTWULDFTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of cyclopropyl-substituted hydroxyaryl ketones typically involves two major steps:

- Preparation of 2-hydroxy-5-propylacetophenone (aryl ketone precursor)

- Cyclopropanation of the aryl ketone to introduce the cyclopropyl group

Preparation of 2-Hydroxy-5-propylacetophenone

While direct literature on 2-hydroxy-5-propylacetophenone is scarce, closely related compounds such as 2-hydroxy-5-nonylacetophenone have been synthesized via Friedel–Crafts acylation or ketimine intermediates with high yields and purity, which can be adapted for the propyl analogue.

Method Summary (Adapted from 2-hydroxy-5-nonylacetophenone synthesis):

- React 4-propylphenol with anhydrous acetonitrile in an organic solvent (e.g., tetrahydrofuran, toluene).

- Introduce dry hydrogen chloride gas and a Lewis acid catalyst such as aluminum chloride, boron trichloride, or zinc chloride.

- Heat the mixture at 30–100 °C for 5–24 hours to form the ketimine intermediate.

- Cool and filter to isolate the ketimine.

- Reflux the ketimine with hot water to hydrolyze to the hydroxyacetophenone.

- Extract with an organic solvent (toluene, dichloromethane), and purify by distillation under reduced pressure.

| Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Zinc chloride | 40 | 4 | 82 | 87 |

| Aluminum chloride | 30 | 24 | 83 | 86 |

| AlCl3 + BCl3 mix | 100 | 5 | 84 | 87 |

Note: These data are from analogous nonyl-substituted derivatives and expected to be similar for propyl-substituted compounds.

Cyclopropanation of 2-Hydroxy-5-propylacetophenone

The cyclopropyl group can be introduced via the Corey–Chaykovsky cyclopropanation of 2-hydroxyaryl ketones or chalcones. This method is well-documented for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes.

- Use trimethylsulfoxonium iodide as the cyclopropanating agent.

- Generate the sulfur ylide by treating trimethylsulfoxonium iodide with sodium hydride (3 equivalents) in a DMSO/THF solvent mixture.

- Add the 2-hydroxyaryl ketone substrate at low temperature (−10 to 0 °C).

- Stir for 3 hours while maintaining temperature.

- Quench the reaction with ammonium chloride to isolate the cyclopropyl ketone.

- Temperature control is critical; higher temperatures or improper quenching (e.g., with acetic acid) reduce yields drastically.

- The reaction tolerates various substituents on the phenolic ring, including alkoxy, halogens, and nitro groups.

$$

\text{2-Hydroxy-5-propylacetophenone} + \text{trimethylsulfoxonium iodide} \xrightarrow[\text{NaH}]{\text{DMSO/THF}, -10^\circ C} \text{Cyclopropyl(2-hydroxy-5-propylphenyl)methanone}

$$

Typical Yield: ~70% under optimized conditions.

Alternative Synthetic Approaches

Reduction and Cyclopropanation Sequence: Starting from 4-(p-propylphenyl)-3-butyn-1-ol, reduction with lithium aluminum hydride (LAH) followed by cyclopropanation using diethylzinc and iodochloromethane at low temperatures has been reported for related cyclopropyl alcohols. This could be adapted for the ketone target with appropriate modifications.

Visible-Light Mediated Synthesis: Photochemical methods using copper catalysts and benzoquinone in methanol have been used to prepare α-hydroxyaryl ketones and related compounds, but direct application to cyclopropyl ketones is less common.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, cyclopropyl ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, modulating their activity. The hydroxy and propyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

(a) Hydroxy and Alkyl Substituents

- 2-Hydroxy-5-methylbenzophenone (CAS: 1470-57-1): Replaces the cyclopropyl group with a phenyl ring and substitutes the propyl chain with a methyl group. The hydroxyl group at the 2-position remains, but the smaller methyl group reduces hydrophobicity compared to the propyl chain in the target compound .

- Cyclopentyl(2-ethyl-5-methylphenyl)methanone: Features a cyclopentyl group instead of cyclopropyl and an ethyl-methyl substitution pattern.

(b) Halogen and Amino Substituents

- (2-Amino-5-chlorophenyl)cyclohexylmethanone (CAS: 122908-18-3): Substitutes the hydroxyl group with an amino group and introduces a chlorine atom at the 5-position. The amino group enhances basicity and hydrogen-bonding capacity, while chlorine increases electron-withdrawing effects, stabilizing the molecule .

- [5-Chloro-2-(methylamino)phenyl]phenylmethanone (CAS: N/A): Combines a methylamino group at the 2-position and chlorine at the 5-position. This structure may improve metabolic stability compared to hydroxyl-containing analogs .

Cyclopropyl vs. Other Cyclic Groups

- 4-Bromo-2-(trifluoromethyl)phenylmethanone (CAS: 1341736-93-3): Retains the cyclopropyl group but introduces bromo and trifluoromethyl substituents. The electron-withdrawing trifluoromethyl group significantly alters electronic properties, enhancing resistance to oxidation .

- Cyclopentyl-[2-(4-methylphenyl)-3-phenyl-cyclopropyl]methanone: Incorporates a cyclopentyl group and a complex bicyclic structure. The additional rings increase molecular rigidity, which could impact binding affinity in biological systems .

Functional Group Modifications

- The dichlorophenyl substituents enhance lipophilicity .

- (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2): Substitutes the phenyl ring with a pyridine ring, introducing nitrogen heteroatoms.

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties | Reference |

|---|---|---|---|---|---|

| Cyclopropyl(2-hydroxy-5-propylphenyl)methanone | C₁₃H₁₆O₂ | 204.27 | 2-OH, 5-propyl, cyclopropyl | Moderate polarity, hydrophobic | |

| 2-Hydroxy-5-methylbenzophenone | C₁₄H₁₂O₂ | 212.24 | 2-OH, 5-methyl, phenyl | Lower hydrophobicity | |

| (2-Amino-5-chlorophenyl)cyclohexylmethanone | C₁₃H₁₆ClNO | 237.73 | 2-NH₂, 5-Cl, cyclohexyl | Enhanced basicity, electron-withdrawing | |

| 4-Bromo-2-(trifluoromethyl)phenylmethanone | C₁₁H₈BrF₃O | 293.08 | 4-Br, 2-CF₃, cyclopropyl | High stability, lipophilic | |

| (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone | C₉H₉ClN₂O | 196.63 | Pyridine ring, 5-NH₂, 2-Cl | Polar, potential for H-bonding |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopropyl(2-hydroxy-5-propylphenyl)methanone, and what are their critical optimization parameters?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed C–H bond functionalization, as demonstrated in analogous cyclopropylmethanone derivatives (e.g., cyclopropyl(thiophen-2-yl)methanone coupling with bromophenyl precursors) . Key parameters include:

- Catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%).

- Solvent selection (polar aprotic solvents like DMF or THF).

- Temperature control (80–120°C for 12–24 hours).

- Purification via column chromatography (e.g., pentane/EtOAc gradients) to isolate isomers .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~15–16 ppm for cyclopropyl protons; phenolic OH signal at δ ~5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H]+ at m/z 204.26 for C₁₃H₁₆O₂) .

- X-ray Crystallography : For unambiguous stereochemical assignment, though crystallization may require slow evaporation in non-polar solvents .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer :

- Chromatography : Flash column chromatography with silica gel and gradients of pentane/EtOAc (e.g., 80:20 ratio) to resolve regioisomers .

- Recrystallization : Use of hexane/ethyl acetate mixtures for high-purity solid isolation .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-scale purity checks .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopropyl and phenolic hydroxyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing cyclopropyl group stabilizes intermediates in Pd-catalyzed couplings, while the phenolic OH may act as a directing group. DFT calculations can map charge distribution .

- Steric Effects : Substituent positions (e.g., propyl vs. isopropyl at C5) alter steric hindrance, impacting coupling efficiency. Kinetic studies under varying temperatures (25–100°C) can quantify these effects .

Q. How should researchers address discrepancies in NMR data for cyclopropyl-containing methanones across studies?

- Methodological Answer :

- Solvent Effects : Record NMR in deuterated DMSO to resolve OH proton splitting, which may be absent in CDCl₃ due to hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational flexibility in the cyclopropyl ring (e.g., ring puckering).

- Cross-Validation : Compare with crystallographic data (e.g., C–C bond lengths from X-ray structures) to resolve assignment conflicts .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization for KMO inhibition, IC₅₀ determination) .

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis to assess CYP450-mediated degradation .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes, guided by the compound’s keto-enol tautomerism .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Catalyst Cost : Replace Pd with cheaper Ni catalysts, though reaction rates may decrease.

- Byproduct Formation : Optimize stoichiometry (e.g., 1:2 molar ratio of aryl halide to cyclopropylmethanone) to minimize dimerization .

- Safety : Cyclopropyl rings are strain-prone; monitor exotherms during large-scale reactions using in situ IR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.